molecular formula C16H10Cl3N3O2 B5146781 N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B5146781
M. Wt: 382.6 g/mol
InChI Key: FTEHVNSCPIHJOV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as CPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have anticonvulsant, anxiolytic, and sedative properties. It has also been shown to reduce inflammation and oxidative stress. In addition, N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have neuroprotective effects, protecting against neuronal damage caused by various insults.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is not very soluble in water, which can make it difficult to administer in certain experiments. In addition, more research is needed to fully understand the potential side effects of N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of interest is its potential as a drug candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide and to determine its efficacy and safety in humans. In addition, N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide's potential as a herbicide should be further explored. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide and its potential applications in various fields.

Synthesis Methods

N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can be synthesized through the reaction of 2-chlorobenzoyl chloride with 5-(2,5-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with N,N-dimethylacetamide dimethyl acetal to obtain N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide.

Scientific Research Applications

N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In pharmacology, N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have anticonvulsant, anxiolytic, and sedative properties. In agriculture, N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied as a potential herbicide.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3O2/c17-9-5-6-11(18)10(7-9)16-21-14(22-24-16)8-15(23)20-13-4-2-1-3-12(13)19/h1-7H,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEHVNSCPIHJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

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